molecular formula C8H9NO B1210151 3,4-Dihydro-2H-1,4-benzoxazine CAS No. 5735-53-5

3,4-Dihydro-2H-1,4-benzoxazine

Cat. No. B1210151
CAS RN: 5735-53-5
M. Wt: 135.16 g/mol
InChI Key: YRLORWPBJZEGBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine derivatives has been explored through various methodologies, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, Mannich reactions using bio-derived amines, and catalyst-free, green synthetic strategies. These approaches offer pathways to a broad range of functionally substituted benzoxazine scaffolds, with significant stereoselectivity and efficiency in some cases (Gabriele et al., 2006); (Wattanathana et al., 2021); (Kushwaha et al., 2020).

Molecular Structure Analysis

X-ray diffraction analysis and Hirshfeld surface analysis have been employed to establish the configuration and elucidate the structural characteristics of 3,4-Dihydro-2H-1,4-benzoxazine derivatives. These studies reveal the conformational preferences and significant intermolecular interactions within the crystal structure, contributing to our understanding of their chemical behavior and properties (Wattanathana et al., 2021).

Chemical Reactions and Properties

3,4-Dihydro-2H-1,4-benzoxazine compounds participate in various chemical reactions, including domino ring-opening and Goldberg coupling cyclization, and iodocyclization, highlighting their reactivity and potential for functionalization. These reactions are crucial for the synthesis of diverse derivatives and for the exploration of novel chemical space (Rao et al., 2009); (Majumdar et al., 2010).

Physical Properties Analysis

The physical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting their applicability in various domains (Matsumoto et al., 1999).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, including reactivity towards nucleophiles and electrophiles, acid and base stability, and their behavior in redox reactions, are key to their applications in synthesis and material science. The electron-donating or withdrawing nature of substituents on the benzoxazine ring can greatly influence these properties, making them versatile intermediates in organic synthesis (Nakamura et al., 2003).

Scientific Research Applications

Synthesis and Material Applications

3,4-Dihydro-2H-1,4-benzoxazines are heterocyclic compounds that can be synthesized through the Mannich reaction from primary amines, paraformaldehyde, and phenols. They are used as monomers for preparing novel phenol resins known as polybenzoxazines. These compounds have applications beyond their use as monomers, including as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).

Bioactivity and Ecological Role

The (2H)-1,4-benzoxazin-3(4H)-one class, closely related to 3,4-Dihydro-2H-1,4-benzoxazine, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also explored as leads for natural herbicide models and for their role in chemical defense mechanisms in plants (Macias et al., 2009).

Biological Activities in Humans, Plants, and Animals

3,4–Dihydro–2H–1,3–benzoxazine derivatives show significant biological activities, including antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects. Their structural variability makes them suitable sources for various bioactive compounds (El-Din, 2021).

Environmental Applications

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines has been achieved through environmentally friendly methods, indicating their potential in green chemistry applications (Albanese et al., 2003).

Allelochemicals in Gramineae

These compounds, derived from the Poaceae family, exhibit various biological properties like antimicrobial and insecticidal activities, which can have agronomic utility (Macias et al., 2006).

Pharmaceutical Applications

Some derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been evaluated for cardiovascular effects, highlighting their potential in developing antihypertensive agents (Touzeau et al., 2003).

Synthesis and Characterization

Recent advancements in the synthesis and characterization of these compounds enhance our understanding of their structural and functional properties, contributing to various fields including pharmaceuticals (Mizar & Myrboh, 2006), (Kotha et al., 1994).

Bio-Based Polybenzoxazines

Efforts to synthesize fully bio-based benzoxazines indicate the potential for developing sustainable materials with enhanced properties (Wang et al., 2012).

Novel Derivatives and Anxiolytic Activity

Novel derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and shown to possess considerable anxiolytic activity (Masuoka et al., 1986).

Enantio- and Diastereospecific Synthesis

Recent methods achieve high enantio- and diastereospecificity in the synthesis of these compounds, crucial for pharmaceutical applications (Mal et al., 2018).

Green Synthesis Methods

Innovative synthesis methods under solid−liquid phase transfer catalysis conditions represent significant advancements in green chemistry (Albanese et al., 2003).

Safety And Hazards

3,4-Dihydro-2H-1,4-benzoxazine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The promising biological properties of 3,4-Dihydro-2H-1,4-benzoxazine have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on exploring these synthetic strategies and studying the potential applications of these compounds in various fields .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLORWPBJZEGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342856
Record name Benzomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1,4-benzoxazine

CAS RN

5735-53-5
Record name Benzomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4-Dihydro-3-oxo-1,4(2H)-benzoxazine was refluxed for several hours in one equivalent of diborane in tetrahydrofuran. Excess sodium hydroxide solution was added, the product was extracted with ether and the solvent was evaporated to give the title compound as an oil.
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Synthesis routes and methods II

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of lithium aluminum hydride (3.6 g, 94.74 mmol) in tetrahydrofuran (80 mL). The mixture was stirred for 15 minutes. This was followed by the addition of a solution of 2H-benzo[b][1,4]oxazin-3(4H)-one (5.7 g, 38.22 mmol) in tetrahydrofuran (21 mL), which was added dropwise with stirring. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at reflux in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). The reaction mixture was then quenched by the adding 3.6 mL of H2O and 10.8 mL 15% NaOH. A filtration was performed. The filter cake was washed 1 time with 30 mL of tetrahydrofuran. The resulting solution was extracted two times with 100 mL of ethyl acetate and the organic layers combined and dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 4.8 g (79%) of 3,4-dihydro-2H-benzo[b][1,4]oxazine as red oil.
Quantity
3.6 g
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reactant
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5.7 g
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reactant
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21 mL
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solvent
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[Compound]
Name
ethyl acetate petroleum ether
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0 (± 1) mol
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80 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-aminophenol (5 g, 45.87 mmol), 1,2-dibromoethane (4.3 g, 22.93 mmol), and K2CO3 (15.8 g, 114.67 mmol) in THF (30 mL) was heated at 100° C. for 16 h. After completion of reaction, water was added and extracted with EtOAc. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The reaction mixture was purified by column chromatography (using 100-200 mesh size silica, the desired product was eluted at 15% EtOAc in hexane) to obtained 1 g of desired product.
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5 g
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4.3 g
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15.8 g
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30 mL
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Synthesis routes and methods IV

Procedure details

2H-1,4-benzoxazin-3-(4M-one (4.5 g, 30 mmol) was added portionwise to a stirred suspension of lithium aluminium hydride (4.7 g, 120 mmol) in THF (100 ml) and heated at reflux for 3 h. The mixture was cooled in an ice/water bath and ammonia solution (8 ml) and water (40 ml) were added while stirring. The mixture was filtered through Celite and reduced. Chromatography (50% EtOAc/50% 60-80 petroleum ether) afforded benzomorpholine (3.7 g, 91%) as a pale brown oil.
[Compound]
Name
2H-1,4-benzoxazin-3-
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one
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4.5 g
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4.7 g
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100 mL
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8 mL
Type
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Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3,4-Dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3,4-Dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3,4-Dihydro-2H-1,4-benzoxazine
Reactant of Route 6
Reactant of Route 6
3,4-Dihydro-2H-1,4-benzoxazine

Citations

For This Compound
474
Citations
J Ilaš, PŠ Anderluh, MS Dolenc, D Kikelj - Tetrahedron, 2005 - Elsevier
The 2H-1, 4-benzoxazin-3-(4H)-one (1) and 3, 4-dihydro-2H-1, 4-benzoxazine (2) scaffolds have been studied intensively as important heterocyclic systems for building natural 1, 2 and …
Number of citations: 182 www.sciencedirect.com
K Iakovou, M Kazanis, A Vavayannis, G Bruni… - European journal of …, 1999 - Elsevier
Aseries of oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine were synthesized and evaluated for inotropic, chronotropic and coronary vasodilating activities in the …
Number of citations: 29 www.sciencedirect.com
Y MASUOKA, G GOTO, S NOGUCHI - … and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
The intramolecular Michael addition of 4-(2-hydroxyanilino)-2-butenoates (3),-2-buteno-nitrile, and their 3-phenyl analogs (8) gave 3, 4-dihydro-2H-1, 4-benzoxazine-2-acetates (4),-2-…
Number of citations: 18 www.jstage.jst.go.jp
M Breznik, V Hrast, A Mrcina, D Kikelj - Tetrahedron: Asymmetry, 1999 - Elsevier
(R)-Monomethyl 2-methyl-2-(2-nitrophenoxy)malonates obtained by PLE catalyzed hydrolysis of the corresponding dimethyl malonates undergo solvent-dependent enantioselective …
Number of citations: 24 www.sciencedirect.com
Y Matsumoto, R Tsuzuki, A Matsuhisa… - Chemical and …, 1996 - jstage.jst.go.jp
Strong potassium channel-activating effects were found among a series of novel 4-substituted 3, 4-dihydro-2H-1, 4-benzoxazine derivatives. The key step in preparation was the …
Number of citations: 59 www.jstage.jst.go.jp
T Kuroita, N Marubayashi, M Sano… - Chemical and …, 1996 - jstage.jst.go.jp
A series of 3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxamide derivatives was synthesized and evaluated for serotonin-3 (5-HT 3) receptor antagonistic activities by means of assays of 5-…
Number of citations: 46 www.jstage.jst.go.jp
S Mayer, A Arrault, GÉR Guillaumet… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Attempted synthesis of ethyl 3,4â•’dihydroâ•’2Hâ•’1,4â•’benzoxazineâ•’3â•’carbo Page 1 Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4benzoxazine-3-carboxylate and 3-…
Number of citations: 18 onlinelibrary.wiley.com
M Smist, H Kwiecien - Current Organic Synthesis, 2014 - ingentaconnect.com
Aryl-fused 1,4-oxazine derivatives have been recently studied with growing interest due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities. …
Number of citations: 21 www.ingentaconnect.com
P Štefanič, M Breznik, N Lah, I Leban, J Plavec… - Tetrahedron …, 2001 - Elsevier
Reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane affords ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-…
Number of citations: 6 www.sciencedirect.com
J Ilaš, Z Jakopin, T Borštnar… - Journal of medicinal …, 2008 - ACS Publications
3,4-Dihydro-2H-1,4-benzoxazine derivatives possessing both thrombin inhibitory and glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonistic activities were obtained by combining …
Number of citations: 65 pubs.acs.org

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